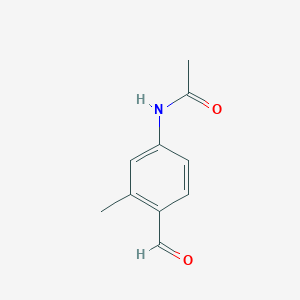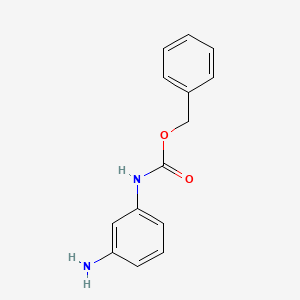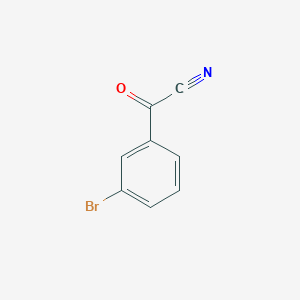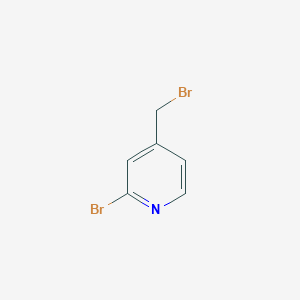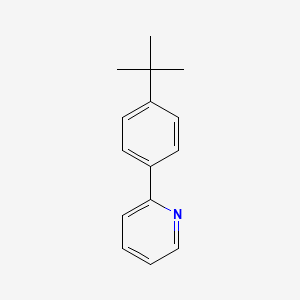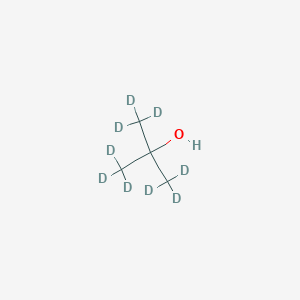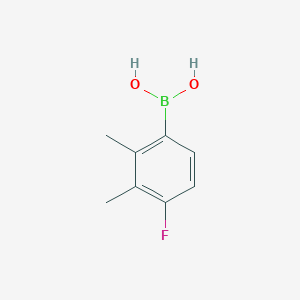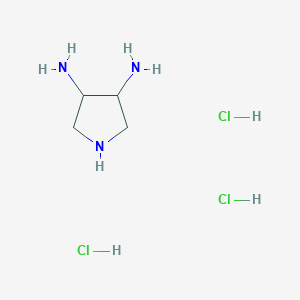
6-Hydroxyhexanamide
概要
説明
6-Hydroxyhexanamide is a chemical compound with the molecular formula C6H13NO2 . It has a molecular weight of 131.17 . It is a solid at room temperature .
Synthesis Analysis
6-Hydroxyhexanamide can be synthesized via traditional melt polycondensation utilizing a preformed symmetric amido diol (AD) containing two internal amide bonds .
Molecular Structure Analysis
The molecular structure of 6-Hydroxyhexanamide consists of 6 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . It has a density of 1.0±0.1 g/cm³, a boiling point of 330.2±25.0 °C at 760 mmHg, and a flash point of 153.5±23.2 °C .
Chemical Reactions Analysis
6-Hydroxyhexanamide can participate in various chemical reactions. For instance, it can be used in the synthesis of novel polyester amides (PEAs) based on renewable poly(propylene furanoate) (PPF) .
Physical And Chemical Properties Analysis
6-Hydroxyhexanamide has a molar refractivity of 34.9±0.3 cm³, a polar surface area of 63 Ų, and a molar volume of 125.9±3.0 cm³ . It also has a vapor pressure of 0.0±1.6 mmHg at 25°C and an enthalpy of vaporization of 66.4±6.0 kJ/mol .
科学的研究の応用
Polymer Chemistry: Enhancing Polyester Amides
6-Hydroxyhexanamide: is instrumental in the synthesis of novel poly(ester amide)s based on renewable poly(propylene furanoate). This compound facilitates enhanced crystallization and molecular dynamics, leading to improved material properties . The presence of 6-Hydroxyhexanamide in the polymer backbone allows for better chain mobility and crystallization, which are crucial for developing high-performance and sustainable polymeric materials.
Molecular Dynamics Simulations
In computational chemistry, 6-Hydroxyhexanamide can be used to generate molecular dynamics (MD) simulations. These simulations help in understanding the behavior of biomolecules and can be applied in the study of biomolecule-ligand complexes , free energy calculations , structure-based drug design , and refinement of x-ray crystal complexes . The accurate modeling of 6-Hydroxyhexanamide within these systems is essential for predicting the physical properties and interactions of the molecules.
Renewable Resource-Based Products
6-Hydroxyhexanamide: can be derived from renewable resources, making it a valuable component in the creation of eco-friendly products. Its application extends to the production of fuels, chemicals, and polymeric materials that are based on a circular bioeconomy model .
Safety and Hazards
将来の方向性
作用機序
Target of Action
This compound is a relatively new subject of study, and its specific interactions with biological targets are still under investigation .
Biochemical Pathways
It’s worth noting that similar compounds have been used in the development of poly(ester amide)s, which can have various applications in the field of materials science .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
It’s known that environmental conditions can significantly impact the behavior of chemical compounds .
特性
IUPAC Name |
6-hydroxyhexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c7-6(9)4-2-1-3-5-8/h8H,1-5H2,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYMOQSHMQAAFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)N)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40473375 | |
| Record name | 6-hydroxycaproamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40473375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxyhexanamide | |
CAS RN |
4547-52-8 | |
| Record name | 6-hydroxycaproamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40473375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 6-hydroxyhexanamide incorporated into polymers, and what challenges arise during this process?
A1: 6-Hydroxyhexanamide can be incorporated into polymers via polycondensation reactions with other monomers like dimethyl adipate and 1,4-butanediol. [] This process utilizes catalysts like titanium(IV) butoxide (Ti(OBu)4) and requires high temperatures (170-190°C). [] One challenge is the potential for alcoholysis and acidolysis of the amide bonds during polymerization. [] This can lead to a loss of the symmetrical structure of the amide segments within the polymer, impacting its properties. For instance, using adipic acid instead of dimethyl adipate resulted in a significant loss (up to 30 mol-%) of the amide segment symmetry due to acidolysis. []
Q2: What are the advantages of using lithiated secondary amides in the synthesis of N-aryl-6-hydroxyhexanamides?
A2: The provided abstract [] highlights a method for synthesizing N-aryl-6-hydroxyhexanamides by reacting lithiated secondary amides with tetrahydrofuran (THF). While the abstract doesn't explicitly compare this method to alternatives, it suggests that using lithiated amides offers a viable route to these compounds. Further research is needed to understand the specific advantages and limitations of this approach compared to other synthetic strategies.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



